3-Iodophenylacetic acid
Overview
Description
3-Iodophenylacetic acid is an organic compound with the linear formula IC6H4CH2CO2H . It has a molecular weight of 262.04 . It is used as an intermediate in organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES stringOC(=O)Cc1cccc(I)c1
. The InChI key for this compound is MRSWWBAFGGGWRH-UHFFFAOYSA-N
. Physical and Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius . It appears as a white to light yellow to light orange powder or crystal . The melting point ranges from 129.0 to 133.0 degrees Celsius .Scientific Research Applications
Radiolabelling in Pharmaceutical Research
3-Iodophenylacetic acid has potential in the development of radiopharmaceuticals. Studies have explored the synthesis of 4-iodophenylacetic acid radiolabelled by 131I for use as a radiopharmaceutical equivalent. This is due to the potent anti-proliferative and anti-differentiating effects of phenylacetate in haematological malignancies and solid tumours at non-toxic concentrations. The radiolabelling by isotope exchange yielded a product with high radiochemical purity, making it suitable for animal studies (Szűcs et al., 2011). Additionally, the biodistribution and pharmacokinetics of 131I-radiolabelled 4-iodophenylacetic acid were studied, showing rapid excretion from all organs and potential tumour uptake, suggesting its viability as a radiopharmaceutical (Zeevaart et al., 2012).
Electropolymerization and Biosensor Applications
This compound derivatives, such as 3-hydroxyphenylacetic acid (3-HPA), have been used in electropolymerization to synthesize polymeric films. These films serve as supports for the immobilization of biomolecules in electrochemical biosensors. A detailed quantum mechanical study provided insights into the mechanism of 3-HPA electropolymerization and suggested a mechanism for the main route of formation of these polymeric films (Ferreira et al., 2012).
Photovoltaic Applications
In the field of photovoltaics, derivatives of this compound, specifically Poly(3-thiophenylacetic acid), have been utilized to sensitize photoelectrochemical cells. These cells, comprising mesoporous electrodes and an electrolyte with a redox complex, demonstrated significant incident photon to current conversion efficiency. The addition of an ionic liquid into the electrolyte notably enhanced the cell performance, indicating the potential of these compounds in improving the efficiency of photovoltaic cells (Senadeera et al., 2003).
Structural Studies and Protein Engineering
This compound derivatives have been used to incorporate unnatural amino acids into proteins. For instance, p-iodo-L-phenylalanine was efficiently and site-specifically incorporated into proteins, facilitating single-wavelength anomalous dispersion experiments and structural studies of proteins. This incorporation did not perturb the protein structure significantly, opening avenues for the structural study of proteins with anomalous scattering iodine atoms (Xie et al., 2004).
Antioxidant and Health-Related Research
3-Hydroxyphenylacetic acid, a derivative of this compound, has been studied for its antioxidant properties. It is a colon microbial metabolite of flavonoids and has shown the potential to effectively scavenge free radicals of different nature, contributing to protection from diseases mediated by oxidative stress (Amic et al., 2015).
Safety and Hazards
3-Iodophenylacetic acid is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (STOT SE 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
Mechanism of Action
Mode of Action
As a derivative of phenylacetic acid, it may share some of the same interactions and effects, but the presence of the iodine atom could also confer unique properties .
Biochemical Pathways
Phenylacetic acid derivatives are known to be involved in various biochemical processes, but the exact pathways and downstream effects of 3-Iodophenylacetic acid remain to be elucidated .
Pharmacokinetics
The compound’s bioavailability, how it is absorbed and distributed in the body, how it is metabolized, and how it is excreted, are all factors that would need to be investigated in pharmacokinetic studies .
Action Environment
Factors such as temperature, pH, and the presence of other compounds could potentially affect its action .
Properties
IUPAC Name |
2-(3-iodophenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IO2/c9-7-3-1-2-6(4-7)5-8(10)11/h1-4H,5H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRSWWBAFGGGWRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50397634 | |
Record name | 3-Iodophenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50397634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1878-69-9 | |
Record name | 3-Iodophenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50397634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Iodophenylacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.